molecular formula C10H17N3O2 B13105184 2-Ethoxy-6-isobutoxy-4-pyrimidinamine

2-Ethoxy-6-isobutoxy-4-pyrimidinamine

Cat. No.: B13105184
M. Wt: 211.26 g/mol
InChI Key: UNCRCDYYLDFFFY-UHFFFAOYSA-N
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Description

2-Ethoxy-6-isobutoxypyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-isobutoxypyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of ethoxy and isobutoxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the preparation of similar compounds like 4-amino-2,6-dimethoxypyrimidine involves steps such as addition reactions, condensation reactions, and cyclization reactions .

Industrial Production Methods

Industrial production methods for pyrimidine derivatives often involve optimizing reaction conditions to maximize yield and minimize by-products. This can include the use of specific catalysts, solvents, and temperature control. For instance, the preparation of 4-amino-2,6-dimethoxypyrimidine involves the use of anhydrous methanol, malononitrile, and dry hydrogen chloride gas .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-isobutoxypyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of 2-Ethoxy-6-isobutoxypyrimidin-4-amine typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent. Substitution reactions may involve the use of halogens like chlorine or bromine under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce pyrimidine N-oxides, while reduction reactions may yield amine derivatives. Substitution reactions can result in various substituted pyrimidines depending on the nucleophile used .

Scientific Research Applications

2-Ethoxy-6-isobutoxypyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-isobutoxypyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethoxy-6-isobutoxypyrimidin-4-amine include other pyrimidine derivatives such as:

Uniqueness

What sets 2-Ethoxy-6-isobutoxypyrimidin-4-amine apart from these similar compounds is the presence of the ethoxy and isobutoxy groups, which can influence its chemical reactivity and biological activity. These groups may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-ethoxy-6-(2-methylpropoxy)pyrimidin-4-amine

InChI

InChI=1S/C10H17N3O2/c1-4-14-10-12-8(11)5-9(13-10)15-6-7(2)3/h5,7H,4,6H2,1-3H3,(H2,11,12,13)

InChI Key

UNCRCDYYLDFFFY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CC(=N1)OCC(C)C)N

Origin of Product

United States

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